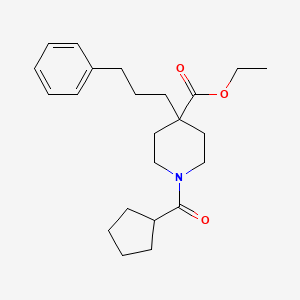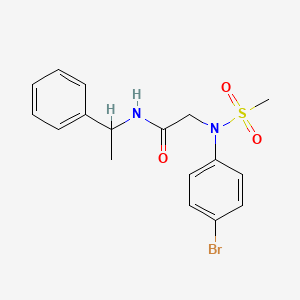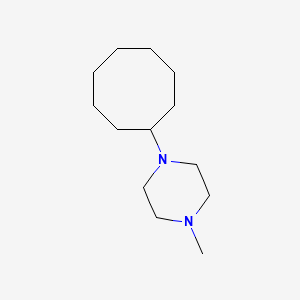
2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate, also known as BTBC, is a chemical compound that has been used in various scientific research studies. It is a selective inhibitor of a protein called Mitochondrial Calcium Uniporter (MCU), which plays a crucial role in regulating calcium uptake in mitochondria.
作用機序
2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate selectively inhibits MCU by binding to a specific site on the protein. This binding prevents calcium ions from entering the mitochondria, leading to a decrease in mitochondrial calcium uptake. This inhibition of MCU has been shown to have various physiological and pathological effects, depending on the cell type and the specific disease being studied.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has been shown to have various biochemical and physiological effects in different cell types. In neurons, 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has been shown to protect against calcium-induced mitochondrial dysfunction and neuronal death. In cardiomyocytes, 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has been shown to improve cardiac function and prevent cardiac injury after ischemia-reperfusion injury. In cancer cells, 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has been shown to induce cell death and inhibit tumor growth. These effects are due to the inhibition of MCU and the resulting decrease in mitochondrial calcium uptake.
実験室実験の利点と制限
2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has several advantages and limitations for lab experiments. One advantage is its selectivity for MCU, which allows for the specific inhibition of mitochondrial calcium uptake. This selectivity also reduces the potential for off-target effects. One limitation is the complex synthesis method, which requires expertise in organic chemistry. Another limitation is the potential for 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate to have off-target effects at high concentrations or in certain cell types.
将来の方向性
There are several future directions for the use of 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate in scientific research. One direction is the development of more potent and selective inhibitors of MCU for use in therapeutic applications. Another direction is the investigation of the role of MCU in other diseases, such as metabolic disorders and autoimmune diseases. Additionally, the use of 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
合成法
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate involves the reaction between 4-bromobenzophenone and 4'-trifluoromethylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with ethyl oxalyl chloride to obtain the final product, 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate. The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has been widely used in scientific research studies to investigate the role of MCU in various physiological and pathological conditions. MCU is a critical protein that regulates calcium uptake in mitochondria, which is essential for maintaining mitochondrial function and cellular homeostasis. Dysregulation of MCU has been implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has been used to study the role of MCU in these diseases and to develop potential therapeutic strategies.
特性
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[4-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrF3O3/c23-17-11-7-15(8-12-17)20(27)13-29-21(28)19-4-2-1-3-18(19)14-5-9-16(10-6-14)22(24,25)26/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUJWAZAKLTNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)biphenyl-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B5038771.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
![ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5038779.png)

![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)



![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)


![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)